molecular formula C62H118N40O12S2 B15139216 Cys(Npys)-(Arg)9

Cys(Npys)-(Arg)9

Cat. No.: B15139216
M. Wt: 1680.0 g/mol
InChI Key: IJZUWTDQAPPMMA-CJSHHNLHSA-N
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Description

Cys(Npys)-(Arg)9 is a synthetic peptide composed of cysteine (Cys) with a nitropyridylsulfenyl (Npys) protecting group and nine arginine (Arg) residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cys(Npys)-(Arg)9 typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The cysteine residue is protected with the Npys group to prevent unwanted reactions during the synthesis. The arginine residues are sequentially added to the growing peptide chain on a solid support. After the assembly of the peptide chain, the Npys group is removed under mild conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Cys(Npys)-(Arg)9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cys(Npys)-(Arg)9 has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cys(Npys)-(Arg)9 involves its interaction with cellular membranes and proteins. The arginine residues facilitate cellular uptake through interactions with negatively charged cell membranes. The cysteine residue, once deprotected, can form disulfide bonds with target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cys(Npys)-(Arg)9 is unique due to the Npys protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in applications requiring precise control over cysteine reactivity .

Properties

Molecular Formula

C62H118N40O12S2

Molecular Weight

1680.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide

InChI

InChI=1S/C62H118N40O12S2/c63-32(31-115-116-53-42(102(113)114)20-10-21-83-53)44(104)94-34(12-2-23-85-55(67)68)46(106)96-36(14-4-25-87-57(71)72)48(108)98-38(16-6-27-89-59(75)76)50(110)100-40(18-8-29-91-61(79)80)52(112)101-41(19-9-30-92-62(81)82)51(111)99-39(17-7-28-90-60(77)78)49(109)97-37(15-5-26-88-58(73)74)47(107)95-35(13-3-24-86-56(69)70)45(105)93-33(43(64)103)11-1-22-84-54(65)66/h10,20-21,32-41H,1-9,11-19,22-31,63H2,(H2,64,103)(H,93,105)(H,94,104)(H,95,107)(H,96,106)(H,97,109)(H,98,108)(H,99,111)(H,100,110)(H,101,112)(H4,65,66,84)(H4,67,68,85)(H4,69,70,86)(H4,71,72,87)(H4,73,74,88)(H4,75,76,89)(H4,77,78,90)(H4,79,80,91)(H4,81,82,92)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

IJZUWTDQAPPMMA-CJSHHNLHSA-N

Isomeric SMILES

C1=CC(=C(N=C1)SSC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(N=C1)SSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-]

Origin of Product

United States

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